SMases D inhibitor-5
CAS No.:
Cat. No.: VC1564844
Molecular Formula: C16H14BrN3O2S
Molecular Weight: 392.271
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14BrN3O2S |
|---|---|
| Molecular Weight | 392.271 |
| IUPAC Name | 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+ |
| Standard InChI Key | MPWPGPNTHCVRPE-VCHYOVAHSA-N |
| SMILES | O=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O |
| Appearance | Solid powder |
Introduction
Discovery and Identification of SMases D Inhibitor-5
SMases D inhibitor-5 was identified through a systematic approach using virtual docking-based screening methods that leveraged the structural information of SMase D from Loxosceles laeta spider venom . This screening strategy enabled researchers to identify potentially active small molecules capable of interfering with the catalytic activity of SMases D. The rational design process incorporated molecular docking simulations to assess protein-ligand binding interactions, map complementary amino acid residues in or near the binding site, identify established molecular interactions, and investigate the binding mode and affinity of candidate ligands .
This compound belongs to a class of benzene sulphonate synthetic compounds identified through the screening campaign. The selection criteria included the ability to produce an inhibitory effect greater than 20% upon recombinant SMase D activity, as well as demonstrating efficacy against the SMase D activity present in whole Loxosceles venom . The rigorous selection process ultimately resulted in the identification of compound 5 as one of the most promising candidates for further development as a therapeutic agent against loxoscelism.
Initial screening verified that compound 5 effectively inhibited both recombinant SMase D and native SMases D present in whole Loxosceles venom. This dual effectiveness suggests a broad spectrum of activity against various isoforms of the enzyme, a critical feature for any potential therapeutic agent targeting Loxosceles envenomation .
Biochemical Properties and Inhibition Mechanism
Inhibition Kinetics
SMases D inhibitor-5 demonstrates potent inhibitory activity against both recombinant and native SMase D enzymes. Kinetic analyses have characterized compound 5 as an uncompetitive inhibitor with a Ki value of 0.49 μM, indicating high-affinity binding to the enzyme-substrate complex . This uncompetitive inhibition mechanism suggests that the compound binds exclusively to the enzyme-substrate complex rather than the free enzyme, potentially offering advantages in terms of specificity and reduced off-target effects.
Dose-response experiments have established an IC50 value of 45.4 ± 1.2 μM for compound 5 against recombinant SMase D . The inhibitory effect is substantial, with compound 5 reducing the activity of recombinant toxin by 38.6% and whole venom by 44.4% . These biochemical parameters confirm the compound's efficacy in neutralizing the enzymatic activity responsible for the toxic effects of Loxosceles venom.
The table below summarizes the key biochemical parameters of SMases D inhibitor-5:
| Parameter | Value | Method of Determination |
|---|---|---|
| Inhibition Type | Uncompetitive | Lineweaver-Burk plots |
| Ki Value | 0.49 μM | Calculated as described by Nagase and Salvensen |
| IC50 | 45.4 ± 1.2 μM | Dose-response curves |
| Inhibition of Recombinant Toxin | 38.6% | Enzymatic assay |
| Inhibition of Whole Venom | 44.4% | Enzymatic assay |
Cellular Effects of SMases D Inhibitor-5
Prevention of Erythrocyte Membrane Interactions
One of the most significant effects of SMases D inhibitor-5 is its ability to prevent the interaction between SMases D and cellular membranes. Flow cytometry analyses have demonstrated that compound 5 (at a concentration of 40 μM) inhibits the binding of SMases D to human erythrocytes by 96.8% . This remarkable inhibition of toxin-cell interaction represents a critical mechanism by which the compound prevents the toxic effects of Loxosceles venom.
Furthermore, compound 5 effectively prevents the removal of glycophorin C from the surface of human erythrocytes by 92.6% . Glycophorin C removal is a significant event in the complement-dependent hemolysis induced by Loxosceles venom, and its prevention correlates with protection against the systemic effects of envenomation .
Protection of Keratinocyte Viability
The cytotoxic effects of Loxosceles venom on skin cells play a central role in the development of the characteristic necrotic lesions seen in cutaneous loxoscelism. Studies using the MTT viability assay have demonstrated that compound 5 significantly increases the viability of human keratinocytes exposed to recombinant SMase D. Specifically, cell viability increases from 20.23% in cells treated with toxin alone to 55.75% in cells treated with toxin in the presence of compound 5 .
Similarly, in cells exposed to whole Loxosceles laeta venom, compound 5 increases viability from 36.7% to 45.9% . This protective effect on keratinocyte survival may underlie the compound's efficacy in preventing the development of necrotic lesions in vivo.
Modulation of Cellular Signaling Pathways
SMases D from Loxosceles venom activates the MAPK intracellular signaling pathway, specifically ERK1/2, in keratinocytes. This activation contributes to the cellular damage and inflammatory responses observed following envenomation. ELISA assays have demonstrated that compound 5 (at 40 μM) reduces the levels of phosphorylated ERK1/2 by 65.8% in cells exposed to recombinant SMase D . This modulation of intracellular signaling represents another mechanism by which the compound mitigates the toxic effects of the venom.
The table below summarizes the cellular effects of SMases D inhibitor-5:
| Cellular Parameter | Effect of Compound 5 | Percentage Change |
|---|---|---|
| SMase D Binding to Erythrocytes | Inhibition | 96.8% reduction |
| Glycophorin C Removal | Inhibition | 92.6% reduction |
| Keratinocyte Viability (with recombinant toxin) | Protection | Increase from 20.23% to 55.75% |
| Keratinocyte Viability (with whole venom) | Protection | Increase from 36.7% to 45.9% |
| ERK1/2 Phosphorylation | Inhibition | 65.8% reduction |
Comparative Analysis with Other SMase D Inhibitors
Comparison with Structural Analogs
SMases D inhibitor-5 belongs to a small group of benzene sulphonate compounds identified through virtual screening as potential inhibitors of Loxosceles SMase D. Compounds 1 and 6 from this group have also demonstrated inhibitory activity against SMases D, allowing for comparative analysis of their respective properties and efficacies .
While compound 5 functions as an uncompetitive inhibitor with a Ki value of 0.49 μM, compound 6 also acts through an uncompetitive mechanism with a slightly higher Ki value of 0.59 μM. In contrast, compound 1 exhibits a mixed type inhibition pattern with a Ki value of 0.54 μM . These differences in inhibition mechanisms may reflect distinct modes of interaction with the enzyme and potentially influence their relative efficacies in different contexts.
The table below presents a comparative analysis of these three SMase D inhibitors:
| Parameter | Compound 5 | Compound 6 | Compound 1 |
|---|---|---|---|
| Inhibition Type | Uncompetitive | Uncompetitive | Mixed Type |
| Ki Value | 0.49 μM | 0.59 μM | 0.54 μM |
| Inhibition of Recombinant Toxin | 38.6% | 34% | Not specified |
| Inhibition of Whole Venom | 44.4% | 16% | Not specified |
| Glycophorin C Removal Inhibition | 92.6% | 88.2% | Not specified |
| SMase D Binding Inhibition | 96.8% | 84% | Not specified |
| Keratinocyte Viability (recombinant toxin) | Increase to 55.75% | Increase to 53.55% | Not specified |
| Keratinocyte Viability (whole venom) | Increase to 45.9% | Increase to 59.26% | Not specified |
| ERK1/2 Phosphorylation Inhibition | 65.8% | 80.2% | Not specified |
Comparison with Other Classes of Inhibitors
Beyond the structural analogs identified in the same screening campaign, it is instructive to compare SMases D inhibitor-5 with other classes of sphingomyelinase inhibitors. For instance, DPTIP has been identified as a potent (IC50 30 nM) and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with demonstrated brain penetration and efficacy in inhibiting extracellular vesicle release .
While DPTIP targets a different class of sphingomyelinases than compound 5, the comparison highlights the diversity of approaches to sphingomyelinase inhibition and the potential for cross-disciplinary insights. The nanomolar potency achieved with DPTIP suggests that further optimization of compound 5 might yield similar improvements in potency against SMases D .
Other prototype inhibitors of sphingomyelinases, such as GW4869 (IC50 1 μM) and cambinol (IC50 5 μM), provide additional context for assessing the relative potency and potential of compound 5 . The development of these diverse inhibitors underscores the growing recognition of sphingomyelinases as therapeutic targets across multiple pathological conditions.
Future Directions for Research and Development
The promising results observed with SMases D inhibitor-5 open several avenues for further research and development. As a newly identified inhibitor with demonstrated efficacy against both the enzymatic activity of SMases D and the pathological effects of Loxosceles envenomation, compound 5 represents a valuable scaffold for the rational design of new drugs targeting these toxins .
Future research directions might include:
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Structural optimization to improve potency, selectivity, and pharmacokinetic properties
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Development of formulations suitable for rapid administration following spider bites
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Investigation of potential prophylactic applications in high-risk regions
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Exploration of broader applications against other sphingomyelinase-mediated pathologies
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Detailed mechanistic studies to fully elucidate the molecular basis of inhibition
The increasing prevalence of Loxosceles envenomation accidents worldwide underscores the importance of developing effective therapeutic interventions. SMases D inhibitor-5, with its demonstrated ability to suppress both local and systemic reactions induced by Loxosceles venoms, represents a promising advance in this field .
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